molecular formula C17H20N4O2 B2956981 7-[(cyclopropylmethyl)amino]-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2109584-08-7

7-[(cyclopropylmethyl)amino]-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2956981
M. Wt: 312.373
InChI Key: VJNJXXXAHCNDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(cyclopropylmethyl)amino]-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C17H20N4O2 and its molecular weight is 312.373. The purity is usually 95%.
BenchChem offers high-quality 7-[(cyclopropylmethyl)amino]-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(cyclopropylmethyl)amino]-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

7-[(cyclopropylmethyl)amino]-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a compound that belongs to the broader class of pyrazolo[1,5-a]pyrimidine derivatives, known for their varied biological activities. The synthesis and characterization of such compounds involve complex organic synthesis techniques, including reactions like cycloaddition, hydrazinolysis, and subsequent characterization using spectral and elemental analysis methods. These compounds are often synthesized for their potential pharmacological properties and are characterized by techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm their structures (El‐Dean et al., 2018).

Biological Activities and Applications

Compounds within the pyrazolo[1,5-a]pyrimidine family, similar to 7-[(cyclopropylmethyl)amino]-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, have been extensively studied for their biological activities. These include:

  • Cytotoxicity: Some derivatives have been evaluated for their in vitro cytotoxic activity against various cancer cell lines, demonstrating potential as anticancer agents (Hassan et al., 2014).
  • Antimitotic Agents: Research has explored the antimitotic properties of similar compounds, focusing on their ability to disrupt cell division, which is a crucial aspect of cancer treatment (Temple & Rener, 1992).
  • Antimicrobial and Antioxidant Properties: Some pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial and antioxidant activities, making them candidates for the development of new antimicrobial agents and antioxidants (Şener et al., 2017).
  • CRF1 Receptor Antagonism: Certain derivatives have been identified as selective antagonists of the corticotropin-releasing factor 1 (CRF1) receptor, suggesting potential applications in treating stress-related disorders (Taguchi et al., 2017).

properties

IUPAC Name

7-(cyclopropylmethylamino)-2-(3-methoxyphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-23-13-4-2-3-12(7-13)14-8-15-17(22)19-10-16(21(15)20-14)18-9-11-5-6-11/h2-4,7-8,11,16,18H,5-6,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNJXXXAHCNDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(CNC(=O)C3=C2)NCC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(cyclopropylmethyl)amino]-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

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